Benzyl ((4-hydroxypiperidin-4-yl)-methyl)carbamate hydrochloride
Overview
Description
Benzyl ((4-hydroxypiperidin-4-yl)-methyl)carbamate hydrochloride is a chemical compound that features a piperidine ring, a benzyl group, and a carbamate moiety
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
It’s worth noting that piperidine derivatives are often necessary for the successful inhibition of cholinesterase receptors .
Biochemical Analysis
Biochemical Properties
Benzyl ((4-hydroxypiperidin-4-yl)-methyl)carbamate hydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of cholinesterase enzymes. It interacts with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of acetylcholine in the nervous system . The compound binds to the active sites of these enzymes, preventing the hydrolysis of acetylcholine and leading to an accumulation of this neurotransmitter. This interaction is crucial for studying the modulation of cholinergic signaling pathways and developing treatments for neurodegenerative diseases.
Cellular Effects
This compound affects various cell types and cellular processes. In neuronal cells, it enhances cholinergic signaling by inhibiting acetylcholinesterase, leading to increased acetylcholine levels . This elevation in acetylcholine can influence cell signaling pathways, gene expression, and cellular metabolism. Additionally, the compound has been shown to affect non-neuronal cells by modulating other enzymatic activities and receptor interactions, which can impact cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active sites of acetylcholinesterase and butyrylcholinesterase . The benzyl group interacts with aromatic residues within the enzyme’s active site, while the piperidine ring and carbamate moiety form hydrogen bonds with key amino acids. This binding inhibits the enzymatic activity, preventing the breakdown of acetylcholine. Additionally, the compound may influence gene expression by modulating transcription factors and signaling pathways associated with cholinergic activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease upon prolonged exposure to light and heat . In vitro studies have shown that the compound maintains its inhibitory effects on acetylcholinesterase for several hours, but degradation products may form over extended periods. Long-term exposure to the compound in cell cultures can lead to adaptive changes in cellular function, including alterations in receptor expression and signaling pathway activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits acetylcholinesterase, leading to enhanced cholinergic signaling and improved cognitive function in animal models of neurodegenerative diseases . At high doses, the compound can cause toxic effects, including muscle weakness, respiratory distress, and convulsions. These adverse effects are likely due to excessive accumulation of acetylcholine and overstimulation of cholinergic receptors.
Metabolic Pathways
This compound is involved in metabolic pathways related to its biotransformation and elimination . The compound is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites may retain some inhibitory activity against cholinesterase enzymes or be further processed for excretion. The compound’s metabolism can affect its pharmacokinetics and overall efficacy in biochemical and pharmacological studies.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound can cross cell membranes and accumulate in specific cellular compartments, such as the cytoplasm and nucleus. Transporters and binding proteins may facilitate its uptake and distribution, influencing its localization and concentration within different tissues.
Subcellular Localization
The subcellular localization of this compound affects its activity and function . The compound is primarily localized in the cytoplasm, where it interacts with acetylcholinesterase and other target enzymes. Additionally, it may be transported to the nucleus, where it can influence gene expression and transcriptional regulation. Post-translational modifications and targeting signals may direct the compound to specific organelles, affecting its overall efficacy and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ((4-hydroxypiperidin-4-yl)-methyl)carbamate hydrochloride typically involves the following steps:
Formation of 4-hydroxypiperidine: This can be achieved through the hydrogenation of pyridine derivatives or via cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Group: The hydroxyl group of 4-hydroxypiperidine is benzylated using benzyl chloride in the presence of a base such as sodium hydride.
Carbamate Formation: The benzylated piperidine is then reacted with methyl isocyanate to form the carbamate moiety.
Hydrochloride Salt Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Benzyl ((4-hydroxypiperidin-4-yl)-methyl)carbamate hydrochloride can undergo various chemical reactions, including:
Reduction: The carbamate group can be reduced to an amine using lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, or other mild oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or other strong reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl ((4-hydroxypiperidin-4-yl)-methyl)carbamate hydrochloride has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Donepezil: Another cholinesterase inhibitor with a similar benzyl-piperidine structure.
Rivastigmine: A carbamate derivative used in the treatment of Alzheimer’s disease.
Galantamine: An alkaloid that also inhibits cholinesterase activity.
Uniqueness
Benzyl ((4-hydroxypiperidin-4-yl)-methyl)carbamate hydrochloride is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its ability to inhibit cholinesterase receptors with high affinity makes it a valuable compound for further research and development in the field of neuropharmacology .
Properties
IUPAC Name |
benzyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3.ClH/c17-13(19-10-12-4-2-1-3-5-12)16-11-14(18)6-8-15-9-7-14;/h1-5,15,18H,6-11H2,(H,16,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRFJMBYWRUSAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CNC(=O)OCC2=CC=CC=C2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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